2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)sulfonyl)ethan-1-OL
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Overview
Description
2-({2-[BIS(4-METHOXYPHENYL)(PHENYL)METHOXY]ETHYL}SULFONYL)-1-ETHANOL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[BIS(4-METHOXYPHENYL)(PHENYL)METHOXY]ETHYL}SULFONYL)-1-ETHANOL typically involves multi-step organic reactions. One common method includes the reaction of bis(4-methoxyphenyl)(phenyl)methanol with ethylene sulfonyl chloride under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as reduction or substitution, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process often includes purification steps such as recrystallization or chromatography to remove impurities and achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-({2-[BIS(4-METHOXYPHENYL)(PHENYL)METHOXY]ETHYL}SULFONYL)-1-ETHANOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
2-({2-[BIS(4-METHOXYPHENYL)(PHENYL)METHOXY]ETHYL}SULFONYL)-1-ETHANOL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({2-[BIS(4-METHOXYPHENYL)(PHENYL)METHOXY]ETHYL}SULFONYL)-1-ETHANOL involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethanol
- 2-O-DMT-sulfonyldiethanol phosphoramidite
- 1,1’-Biphenyl, 2-methoxy-
Uniqueness
Its sulfonyl group, in particular, provides unique opportunities for redox chemistry and coordination with metal ions, distinguishing it from other related compounds .
Properties
Molecular Formula |
C25H28O6S |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethylsulfonyl]ethanol |
InChI |
InChI=1S/C25H28O6S/c1-29-23-12-8-21(9-13-23)25(20-6-4-3-5-7-20,22-10-14-24(30-2)15-11-22)31-17-19-32(27,28)18-16-26/h3-15,26H,16-19H2,1-2H3 |
InChI Key |
BMUIOJXOMHOGTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCS(=O)(=O)CCO |
Origin of Product |
United States |
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